

Application Notes and Protocols:
NCGC00229600 in Primary Human Thyrocyte

Cultures

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Compound of Interest		
Compound Name:	NCGC00229600	
Cat. No.:	B15603122	Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of **NCGC00229600**, a small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR), in primary human thyrocyte cultures.[1][2][3][4]

Introduction

NCGC00229600 is a potent and selective allosteric inverse agonist of the human TSHR.[1][2] [3][4] It has been identified as an effective inhibitor of both basal and TSH-stimulated signaling pathways in thyroid cells.[3][4] Notably, its mechanism of action does not involve direct competition with TSH for binding to the receptor.[3][4] This compound holds significant potential for studying the pathophysiology of Graves' disease, an autoimmune disorder characterized by the overstimulation of the TSHR by thyroid-stimulating antibodies (TSAbs).[3][4] In primary cultures of human thyrocytes, NCGC00229600 has been shown to effectively suppress the upregulation of thyroid-specific genes induced by both TSH and patient-derived Graves' disease sera.[3][4]

Mechanism of Action

NCGC00229600 functions as an allosteric inverse agonist of the TSHR.[1][2][3][4] Unlike competitive antagonists that bind to the same site as the natural ligand (TSH), **NCGC00229600** binds to a different, allosteric site on the receptor.[3] This binding event stabilizes the TSHR in an inactive conformation, thereby reducing its basal, or agonist-independent, signaling activity.

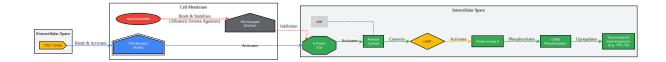


Methodological & Application

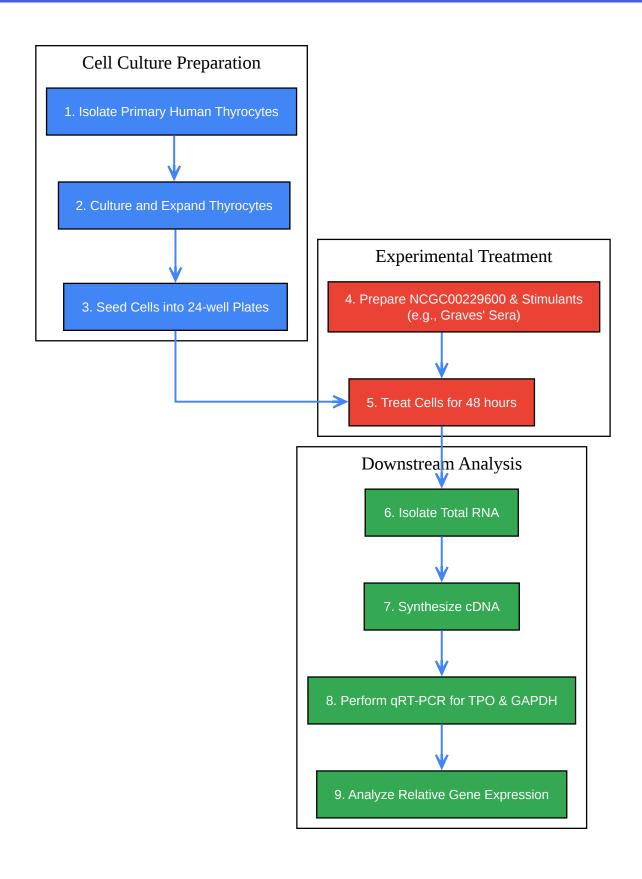
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[3][4] Furthermore, this allosteric modulation non-competitively inhibits the receptor's activation by agonists such as TSH and TSAbs.[3] The primary downstream signaling pathway of the TSHR involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[5] **NCGC00229600** effectively attenuates this signaling cascade, leading to a reduction in intracellular cAMP levels.[3][4]









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